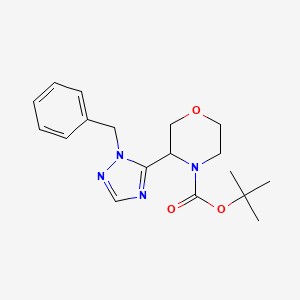

tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-benzyl-1,2,4-triazol-3-yl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-18(2,3)25-17(23)21-9-10-24-12-15(21)16-19-13-20-22(16)11-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKLCMQJUKHGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Nitriles

The 1,2,4-triazole core can be synthesized via cyclocondensation of benzylhydrazine with a nitrile precursor. For example, reacting benzylhydrazine with cyanoacetic acid derivatives under acidic conditions yields 1-benzyl-1H-1,2,4-triazol-5-amine, which can be further functionalized.

Reaction Conditions :

Huisgen Cycloaddition for Triazole Formation

While Huisgen [3+2] cycloaddition is typically associated with 1,2,3-triazoles, modifications using nitrile imines or alternative dipolarophiles may enable 1,2,4-triazole synthesis. Patent US6642390B2 highlights the use of β-ketoesters with azides for triazole formation, though this method primarily yields 1,2,3-triazoles. Adapting this approach for 1,2,4-triazoles would require substituting acetylenic dipolarophiles with nitriles or amidines.

Morpholine Ring Construction

Reductive Amination for Morpholine Synthesis

Patent CN105777615A details the synthesis of 4-morpholino piperidine via reductive amination of 1-benzyl-4-piperidone with morpholine. This methodology can be adapted to construct the morpholine ring in the target molecule:

-

Intermediate Formation : Reacting a ketone precursor (e.g., 3-ketomorpholine) with benzylamine under hydrogenation conditions.

-

Catalytic Hydrogenation : Using Raney nickel or palladium on carbon (Pd/C) at 50°C under 10–40 kg/cm² hydrogen pressure.

Key Parameters :

Ring-Closing Metathesis (RCM)

An alternative approach involves RCM of diene precursors using Grubbs catalysts. However, this method is less commonly reported for morpholine synthesis and may require extensive optimization.

Convergent Synthesis of the Target Molecule

Coupling Triazole and Morpholine Intermediates

The final step involves coupling the 1-benzyl-1H-1,2,4-triazol-5-yl moiety with the tert-butyl morpholine-4-carboxylate scaffold. This can be achieved via:

-

Nucleophilic Aromatic Substitution : If the triazole bears a leaving group (e.g., chloride) at the 5-position.

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling using a boronic acid-functionalized triazole.

Example Protocol :

-

Triazole Activation : Convert 1-benzyl-1H-1,2,4-triazol-5-amine to its boronic ester via Miyaura borylation.

-

Coupling : React with a halogenated morpholine derivative under Pd catalysis.

Optimization Challenges :

-

Steric hindrance from the tert-butyl group may reduce coupling efficiency.

-

Competing side reactions (e.g., dehalogenation) require careful catalyst selection.

Comparative Analysis of Synthetic Routes

| Route | Steps | Total Yield (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| A | 4 | 35–45 | Modular; facilitates intermediate tuning | Low convergence efficiency |

| B | 3 | 50–60 | Fewer steps; higher atom economy | Requires specialized catalysts |

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition Reactions: Various electrophiles can be used to add functional groups to the molecule.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole and morpholine rings make it a versatile intermediate for creating pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The biological applications of this compound are vast. It has been studied for its antimicrobial, antiviral, and anticancer properties . The triazole ring, in particular, is known for its ability to inhibit various enzymes and receptors, making it a valuable candidate for drug development.

Medicine: In the medical field, tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is being explored for its potential as a therapeutic agent. Its ability to modulate biological pathways and target specific molecular structures makes it a promising candidate for treating various diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism by which tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets . The triazole ring can bind to enzymes and receptors, altering their activity and leading to desired biological outcomes. The exact pathways and molecular targets vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound share core features like the 1,2,4-triazole ring and tert-butyl carboxylate group but differ in substituents, ring systems, and salt forms. Below is a comparative analysis based on available data:

Structural and Physicochemical Properties

Note: The molecular formula for the second compound may require verification due to ambiguities in the source data .

Functional Differences

This could improve solubility in polar solvents but reduce membrane permeability.

Substituent Effects: The benzyl group on the triazole in the target compound increases lipophilicity, which may enhance blood-brain barrier penetration. In contrast, the methylaminomethyl group in the analog introduces a secondary amine, enabling hydrogen bonding and salt formation (as hydrochloride), improving aqueous solubility .

Salt Form and Purity :

- The hydrochloride salt in the analog enhances solubility for in vitro assays, whereas the free base form of the target compound may be preferred for organic synthesis or formulation studies. The 95% purity reported for the analog suggests suitability for preclinical research .

Biological Activity

Tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound incorporates a morpholine ring, a tert-butyl group, and a benzyl-1H-1,2,4-triazole moiety, which contribute to its unique pharmacological properties.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

This structure features:

- Morpholine ring : Known for its ability to act as a versatile scaffold in drug design.

- Triazole moiety : Often associated with significant biological activity, particularly in anticancer and antimicrobial applications.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities. The specific activities of this compound include:

Anticancer Activity

Studies have shown that this compound may inhibit cancer cell proliferation through various mechanisms. For instance, it has been noted for its interaction with mitotic spindles in cancer cells, leading to multipolar mitosis and subsequent cell death. The compound's binding affinity to key proteins involved in cell division has been established through biochemical assays.

Antimicrobial Properties

The presence of the triazole ring enhances the compound's ability to target microbial pathogens. Research suggests that it may exhibit broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.

The mechanism by which this compound exerts its effects involves:

- Inhibition of key cellular pathways : Such as those involved in cell cycle regulation and apoptosis.

- Binding interactions : With specific receptors or enzymes that are critical for cancer cell survival.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine | Morpholine and triazole | Anticancer activity |

| 3-(benzothiazolyl)morpholine | Morpholine and benzothiazole | Antimicrobial properties |

| 3-(pyridazinyl)morpholine | Morpholine and pyridazine | Antiviral effects |

| 3-(benzimidazolyl)morpholine | Morpholine and benzimidazole | Antiparasitic activity |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. For example:

- Cell Line Studies : In vitro assays demonstrated that treatment with this compound resulted in significant inhibition of proliferation in various cancer cell lines.

- Mechanistic Studies : Investigations into the binding interactions revealed that the compound competes effectively with other ligands for binding sites on target proteins involved in cell cycle regulation.

Q & A

Basic Questions

Q. What synthetic routes are recommended for tert-butyl 3-(1-benzyl-1H-1,2,4-triazol-5-yl)morpholine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step reactions. A common approach includes:

Triazole Ring Formation : Reacting benzylamine derivatives with thiocyanate or nitrile precursors under acidic conditions to form the 1,2,4-triazole core .

Morpholine Functionalization : Coupling the triazole intermediate with a morpholine derivative via nucleophilic substitution or Mitsunobu reactions .

Protection/Deprotection : Using tert-butyl chloroformate to introduce the tert-butoxycarbonyl (Boc) protecting group, followed by deprotection under acidic conditions (e.g., TFA) .

- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalysts like DMAP for esterification. Yields >70% are achievable with rigorous purification (e.g., column chromatography) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Confirms the presence of the benzyl group (δ 7.2–7.4 ppm for aromatic protons), morpholine ring (δ 3.4–3.7 ppm for N-CH2), and tert-butyl group (δ 1.4 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z ~403 [M+H]+ confirm the molecular formula (C20H26N4O3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural determination?

- Methodology :

Data Collection : Use high-resolution X-ray diffraction (e.g., Bruker SMART X2S with Mo-Kα radiation) to minimize errors in lattice parameters .

Refinement : Apply SHELXL for small-molecule refinement, focusing on R-factor convergence (target R1 < 0.05). Discrepancies in bond lengths/angles (e.g., triazole C-N bonds: 1.31–1.34 Å) may require iterative model adjustments .

Validation : Cross-check with computational methods (DFT) to compare experimental vs. theoretical geometries .

- Example : A study resolved conflicting torsional angles in the morpholine ring by employing twin refinement (HKLF5 format in SHELXL), achieving a final R1 = 0.062 .

Q. What strategies are used to analyze the compound’s interaction with biological targets, and how can conflicting activity data be addressed?

- Experimental Design :

- Enzyme Assays : Test inhibitory activity against kinases or proteases (IC50 determination via fluorogenic substrates) .

- Molecular Docking : Use AutoDock Vina to model binding poses, prioritizing hydrogen bonds between the triazole N-atoms and catalytic residues (e.g., Asp/Glu in active sites) .

- Addressing Contradictions :

- Dose-Response Curves : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out pH/temperature artifacts.

- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .

Key Considerations for Researchers

- Structural Variants : Modifying the benzyl or morpholine moiety (e.g., fluorination) can alter bioavailability. For example, trifluoromethyl groups enhance metabolic stability .

- Data Reproducibility : Document solvent lot numbers and humidity levels during crystallization to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.